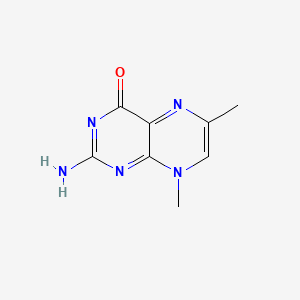

6,8-Dimethylpterin

Description

Structure

3D Structure

Properties

CAS No. |

144533-67-5 |

|---|---|

Molecular Formula |

C8H9N5O |

Molecular Weight |

191.194 |

IUPAC Name |

2-amino-6,8-dimethylpteridin-4-one |

InChI |

InChI=1S/C8H9N5O/c1-4-3-13(2)6-5(10-4)7(14)12-8(9)11-6/h3H,1-2H3,(H2,9,12,14) |

InChI Key |

QCYGXAHYWFUWAU-UHFFFAOYSA-N |

SMILES |

CC1=CN(C2=NC(=NC(=O)C2=N1)N)C |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways Involving Pterin Derivatives

Guanosine (B1672433) Triphosphate (GTP) as a Universal Pterin (B48896) Precursor

Guanosine triphosphate (GTP), a purine (B94841) nucleoside triphosphate, is the universal precursor for the de novo biosynthesis of pteridines in a wide range of organisms, from bacteria to humans. mdpi.comhmdb.ca This fundamental role positions GTP at the origin of pathways leading to the formation of critical molecules like folates and biopterin (B10759762). hmdb.caarxiv.orgwikipedia.org The biosynthesis of the pterin ring system begins with a complex rearrangement of the GTP molecule. wikipedia.org This process involves the opening of the five-membered imidazole (B134444) ring and the six-membered pyrimidine (B1678525) ring of the guanine (B1146940) base, followed by the formation of a new six-membered pyrazine (B50134) ring. mdpi.com This transformation gives rise to the first pterin compound in the pathway, 7,8-dihydroneopterin (B1664191) triphosphate. mdpi.com

The significance of GTP extends beyond its role as a structural precursor. It also serves as a primary energy currency within the cell, fueling processes such as protein synthesis and signal transduction. hmdb.cabaseclick.eu The universal reliance on GTP for both pterin synthesis and fundamental cellular functions underscores its central importance in biochemistry. arxiv.org

Enzymatic Transformations in Pterin Biosynthesis Relevant to Dimethylated Pterins

The conversion of GTP into various pterin derivatives is a multi-step process catalyzed by a series of specific enzymes. These enzymatic transformations are crucial for producing the diverse array of pterins required for various biological functions.

Role of GTP Cyclohydrolase I and Subsequent Enzymes

The initial and rate-limiting step in pterin biosynthesis is catalyzed by the enzyme GTP cyclohydrolase I (GCHI). pnas.orgwikipedia.org This enzyme facilitates the conversion of GTP into 7,8-dihydroneopterin triphosphate, a reaction that involves the hydrolysis of GTP and the release of formate. mdpi.compnas.org GCHI is a critical enzyme in the pathways leading to both folate and tetrahydrobiopterin (B1682763) (BH4) synthesis. wikipedia.orgnih.gov

Following the action of GCHI, subsequent enzymes modify the dihydroneopterin triphosphate to produce a variety of pterin derivatives. For instance, in the biosynthesis of BH4, 6-pyruvoyltetrahydropterin synthase and sepiapterin (B94604) reductase are involved in converting the initial product of GCHI into the active cofactor. nih.gov

Pathways Leading to Substituted Pterins (e.g., 6,7-Dimethylpterin in Folate Biosynthesis)

Substituted pterins, such as 6,7-dimethylpterin, are important intermediates in various metabolic pathways. 6,7-Dimethylpterin is recognized as a precursor in the biosynthesis of folate and other pteridine (B1203161) derivatives. cymitquimica.com The synthesis of such substituted pterins often involves the modification of the core pterin structure. For example, in some microorganisms, dihydropteroate (B1496061) synthetase utilizes a pteridine precursor and p-aminobenzoic acid to form dihydrofolic acid. wikipedia.org While the direct biosynthetic pathway of 6,8-dimethylpterin is not extensively detailed, the synthesis of its close isomer, 6,7-dimethylpterin, highlights the enzymatic machinery capable of producing dimethylated pterin structures. cymitquimica.com

Formation of 6,7-Dimethyl-8-ribityllumazine (B135004) in Riboflavin (B1680620) Biosynthesis

The biosynthesis of riboflavin (vitamin B2) provides a well-characterized example of the formation of a dimethylated pterin-like compound. A key step in this pathway is the formation of 6,7-dimethyl-8-ribityllumazine. nih.govuniprot.org This reaction is catalyzed by the enzyme 6,7-dimethyl-8-ribityllumazine synthase (also known as lumazine (B192210) synthase). uniprot.orgdrugbank.com The enzyme condenses 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate to produce 6,7-dimethyl-8-ribityllumazine. uniprot.orgdrugbank.com This lumazine derivative is the penultimate intermediate in riboflavin biosynthesis and is subsequently converted to riboflavin. drugbank.comebi.ac.uk

The following table summarizes the key enzymes and their roles in the formation of dimethylated pterin-related structures:

| Enzyme | Pathway | Substrate(s) | Product |

| 6,7-Dimethyl-8-ribityllumazine synthase | Riboflavin Biosynthesis | 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate | 6,7-Dimethyl-8-ribityllumazine |

Pterin Redox Cycling and Metabolic Interconversion

Pterins can exist in different oxidation states, including fully oxidized, dihydro, and tetrahydro forms. nih.govmdpi.com The interconversion between these redox states is a critical aspect of their biological function and is facilitated by specific enzymes.

Enzymatic Reduction of Oxidized Pterins (e.g., Dihydropteridine Reductase)

The biologically active form of many pterin cofactors is the fully reduced tetrahydro state. nih.gov Dihydropteridine reductase (DHPR) is a key enzyme responsible for regenerating tetrahydropterins from their oxidized dihydro forms. medlink.commdpi.com Specifically, DHPR catalyzes the reduction of quinonoid dihydrobiopterin back to tetrahydrobiopterin, ensuring a continuous supply of the active cofactor for enzymes like phenylalanine hydroxylase. medlink.com This recycling pathway is essential for maintaining proper metabolic function. medlink.commdpi.com While some organisms can reduce oxidized pterins, others, like E. coli and plants, appear to lack this general capability, meaning that once oxidized, these pterins are permanently removed from the active metabolic pool. nih.gov

The table below outlines the function of Dihydropteridine Reductase:

| Enzyme | Function | Substrate | Product |

| Dihydropteridine Reductase (DHPR) | Regeneration of tetrahydrobiopterin | Quinonoid dihydrobiopterin | Tetrahydrobiopterin |

Spontaneous Oxidation Processes in Pterin Metabolism

Pterin derivatives exist in various oxidation states, primarily as fully reduced tetrahydropterins, partially oxidized dihydropterins, and fully oxidized aromatic pterins. The reduced forms, which are the biologically active cofactors in numerous enzymatic reactions, are notably susceptible to non-enzymatic, spontaneous oxidation in the presence of molecular oxygen. nih.gov This process is a significant aspect of pterin metabolism, leading to the generation of the fully oxidized, and often biologically inactive, forms of the pteridine ring.

The rate and products of this autoxidation are highly dependent on the chemical structure of the pterin, particularly the substituents on the pyrazine ring. researchgate.net Dihydropterins, for instance, can be oxidized by reactive oxygen species (ROS) like hydrogen peroxide. researchgate.net Studies on various 7,8-dihydropterins have shown that those with electron-donating substituents are the most reactive. For example, 7,8-dihydro-6,7-dimethylpterin readily undergoes oxidation of the pterin moiety to yield the corresponding aromatic 6,7-dimethylpterin. researchgate.net

A common pathway for spontaneous oxidation involves the conversion of tetrahydropterins to dihydropterins, which are then further oxidized. A well-documented example is the two-step spontaneous oxidation of 5,6,7,8-tetrahydrobiopterin, which first forms 7,8-dihydrobiopterin as an intermediate before yielding the fully oxidized 6-biopterin. nih.govmst.edu Similarly, non-enzymatic side-chain cleavage of 5,6,7,8-tetrahydrobiopterin can produce 7,8-dihydropterin, which may then be spontaneously oxidized to pterin. nih.gov The ease with which these reduced forms are oxidized underscores their transient nature in an aerobic environment and highlights the cellular necessity for enzymatic systems to regenerate and maintain a pool of active tetrahydropterins.

Table 1: Examples of Spontaneous Oxidation in Pterin Derivatives

| Precursor Compound | Intermediate(s) | Final Oxidation Product | Reference |

| 5,6,7,8-Tetrahydrobiopterin | 7,8-Dihydrobiopterin | 6-Biopterin | nih.govmst.edu |

| 7,8-Dihydro-6,7-dimethylpterin | Not Applicable | 6,7-Dimethylpterin | researchgate.net |

| 7,8-Dihydropterin | Not Applicable | Pterin | nih.gov |

| 7,8-Dihyroxanthopterin | Not Applicable | Xanthopterin (B1683600) | nih.gov |

Regulation of Pterin Biosynthetic and Metabolic Networks

Metabolic networks are also regulated by the activity of enzymes that interconvert different oxidation states of pterins. Dihydropteridine reductase (DHPR) and dihydrofolate reductase (DHFR) are key enzymes that reduce dihydropterins to their active tetrahydro forms. mdpi.com The compound this compound has been identified as a substrate for both chicken and recombinant human dihydrofolate reductases. nih.gov Kinetic studies have shown that for DHFR, the rate-limiting step in the reduction of this compound is the transfer of a hydride ion from the cofactor NADPH. nih.gov Due to its chemical properties, this compound is considered a valuable substrate for mechanistic investigations of DHFR, as it allows for direct study of the enzyme and substrate ionizations involved in catalysis. nih.govnih.gov Reduced this compound has also been shown to be a substrate for dihydropteridine reductase. publish.csiro.au

Table 2: Key Enzymes in Pterin Metabolic Regulation

| Enzyme | Function | Regulatory Role | Reference |

| GTP cyclohydrolase I (GTPCH) | Catalyzes the first step in de novo pterin synthesis from GTP. | Rate-limiting step, primary point of control for the entire pathway. | nih.gov |

| Dihydropteridine Reductase (DHPR) | Reduces quinonoid dihydropterins to tetrahydropterins. | Regenerates active cofactors, maintains the pool of reduced pterins. | mdpi.com |

| Dihydrofolate Reductase (DHFR) | Reduces 7,8-dihydropterins to tetrahydropterins. | Essential for regenerating active cofactors from oxidized forms. | mdpi.com |

| Sepiapterin Reductase (SPR) | Catalyzes the final step in tetrahydrobiopterin synthesis. | A key enzyme in the de novo and salvage pathways for BH4 production. | nih.gov |

Biological Roles and Mechanistic Implications of Pterins and Dimethylpterins

Participation in Redox Systems and Electron Transfer

The chemical structure of the pterin (B48896) core, a fusion of a pyrimidine (B1678525) and a pyrazine (B50134) ring, allows it to exist in three primary redox states: the fully oxidized, the semi-reduced dihydro, and the fully reduced tetrahydro forms. nih.gov This capacity for two-electron, two-proton reactions is central to their role in biological redox chemistry. nih.gov Pterins are active in electron transfer processes and can participate in metabolic redox reactions. researchgate.netnih.gov

Reduced pterins, such as tetrahydropterins, are potent reducing agents and can act as antioxidants by scavenging free radicals. mdpi.comnih.gov Conversely, under certain conditions, they can also exhibit pro-oxidant activity by promoting Fenton chemistry in the presence of transition metal ions. mdpi.com The redox properties of the pteridine (B1203161) ring are fundamental to the function of pterin-dependent enzymes. nih.gov For instance, tetrahydrobiopterin (B1682763) (H4Bip) is a critical cofactor for aromatic amino acid hydroxylases, where it acts as the initial reductant for dioxygen. nih.gov During catalysis, H4Bip donates an electron and undergoes a one-electron redox cycle, highlighting the direct involvement of the pterin ring in electron transfer. mdpi.comnih.gov

The triplet excited states of some pterins are efficient electron acceptors, capable of oxidizing a ground-state pterin molecule. nih.gov This photo-induced electron transfer can lead to the formation of superoxide (B77818) anions, demonstrating the potential for pterins to mediate redox reactions under the influence of light. researchgate.netnih.gov

Role as Metabolic Intermediates and End-Products in Organisms

Pterins serve as crucial intermediates in the biosynthesis of essential cofactors. The de novo synthesis of pterins originates from guanosine (B1672433) triphosphate (GTP). cinz.nz In many microorganisms, substituted pteridines are key intermediates in the pathway leading to dihydrofolic acid, the precursor to the essential B-vitamin folate. wikipedia.org The enzyme dihydropteroate (B1496061) synthetase, for example, utilizes a pteridine precursor to synthesize dihydropteroate, a direct antecedent of dihydrofolate. wikipedia.org

In vertebrates and other organisms, the pterin biosynthetic pathway leads to the production of tetrahydrobiopterin (H4Bip), a vital enzymatic cofactor. royalsocietypublishing.org Dihydropterins often serve as the immediate precursors that are enzymatically reduced to the biologically active tetrahydro form. nih.govnih.gov While tetrahydropterins are the active forms, dihydropterins are common intermediates in these metabolic pathways. nih.govnih.gov Oxidized pterins, on the other hand, can be considered end-products of certain reactions or biomarkers of specific physiological states. nih.gov

Involvement in Specialized Biological Processes

Pterins are one of the primary classes of pigments responsible for bright coloration in the animal kingdom, particularly in non-mammalian systems like insects, fish, amphibians, and reptiles. nih.govnih.gov First discovered in the wing pigments of butterflies, these compounds produce a vibrant spectrum of colors, including white, yellow, orange, and red. wikipedia.orgroyalsocietypublishing.org

Unlike carotenoids, which are often obtained from the diet, pterins are synthesized endogenously by the organism. nih.govnih.gov Different pterin compounds are responsible for different colors. For example, xanthopterin (B1683600) typically produces yellow hues, while erythropterin (B12299411) is associated with orange and red colors. royalsocietypublishing.orgeje.cz Leucopterin (B1674811), which absorbs light at wavelengths below 400 nm, results in a white appearance, famously seen in many pierid butterflies. royalsocietypublishing.org These pigments are often concentrated in specialized granules within cells, such as the scales on butterfly wings. eje.cz Beyond simple coloration, pterin-based pigments are involved in a variety of signaling functions, including aposematism (warning coloration) and conveying individual quality in the context of sexual selection. royalsocietypublishing.orgnih.gov

Table 1: Examples of Pterin Pigments in Animals

| Pterin Compound | Color | Example Organism(s) |

|---|---|---|

| Xanthopterin | Yellow | Common Wasp (Vespa vulgaris) eje.cz |

| Erythropterin | Red/Orange | Firebug (Pyrrhocoris apterus) eje.cz |

| Leucopterin | White | Pierid Butterflies royalsocietypublishing.org |

| Sepiapterin (B94604) | Yellow | Fruit Fly (Drosophila melanogaster) royalsocietypublishing.org |

| Drosopterin | Red | Fruit Fly (Drosophila melanogaster) royalsocietypublishing.org |

In the microbial world, particularly in bacteria, pterins play indispensable roles as cofactors for a wide range of enzymes. researchgate.net The most prominent example is molybdopterin, a unique pterin derivative that chelates a molybdenum atom to form the molybdenum cofactor (Moco). wikipedia.orgnih.gov Moco is essential for the catalytic activity of virtually all molybdenum-containing enzymes (with the exception of nitrogenase), which are involved in critical metabolic pathways. nih.govasm.org

These molybdoenzymes catalyze redox reactions in the global cycling of carbon, nitrogen, and sulfur. researchgate.netasm.org Examples of Moco-dependent enzymes in bacteria include nitrate (B79036) reductase (involved in anaerobic respiration), sulfite (B76179) oxidase (sulfur metabolism), and dimethyl sulfoxide (B87167) reductase. researchgate.netnih.gov The biosynthesis of Moco is a complex, multi-step process that begins with GTP and results in the formation of the pyranopterin structure of molybdopterin. nih.govresearchgate.net In some bacteria, the Moco is further modified by the addition of a nucleotide, such as in molybdopterin guanine (B1146940) dinucleotide (MGD). nih.govasm.org

Beyond their roles as enzyme cofactors, pterins are involved in non-enzymatic functions, notably as photoprotective agents. In cyanobacteria, certain pterins have been implicated in providing defense against damaging ultraviolet (UV) radiation. researchgate.netresearchgate.net For instance, in the marine cyanobacterium Oscillatoria sp., exposure to UV-A radiation triggers the synthesis and accumulation of a biopterin (B10759762) glucoside, which is believed to serve as a protective screen. mdpi.com

Pterins, such as cyanopterin, are also thought to function as chromophores in photoreceptors that mediate responses to UV and blue light, like phototaxis (light-directed movement). mdpi.comoup.comnih.gov The ability of pterins to absorb light in the UV-A range makes them suitable for these photoprotective and photosensory roles. mdpi.comnih.gov This suggests an evolutionary adaptation where these molecules, central to metabolism, have been co-opted for defense against environmental stressors. mdpi.com

Comparative Analysis of Pterin Function Across Diverse Biological Systems

The functions of pterins are remarkably diverse across the domains of life, showcasing their evolutionary versatility. While their fundamental role in redox chemistry and as metabolic precursors is conserved, the specific applications of pterins vary significantly between different groups of organisms.

Bacteria: The primary role of pterins in bacteria is as the molybdopterin component of the molybdenum cofactor, which is crucial for a vast range of metabolic redox reactions. researchgate.netnih.gov Pterins are also involved in aromatic amino acid metabolism and cyanide utilization. researchgate.net

Kinetoplastid Parasites: Organisms like Leishmania and Trypanosoma are pterin auxotrophs, meaning they cannot synthesize pterins de novo and must acquire them from their host. nih.govresearchgate.net In these parasites, reduced pterins are essential for growth and survival, though their precise metabolic functions are distinct from those in mammals and are a subject of ongoing research. nih.govnih.gov

Insects: In insects, pterins are famously utilized as pigments, creating the brilliant colors seen in butterfly wings and the eye colors of flies like Drosophila. nih.govmdpi.com They also retain essential cofactor functions, such as the role of tetrahydrobiopterin in neurotransmitter synthesis. royalsocietypublishing.org

Vertebrates: In vertebrates, the most prominent role of an unconjugated pterin is that of tetrahydrobiopterin (H4Bip). H4Bip is an indispensable cofactor for enzymes involved in the synthesis of neurotransmitters (dopamine, serotonin), the production of nitric oxide, and the hydroxylation of aromatic amino acids. wikipedia.orgroyalsocietypublishing.org Deficiencies in H4Bip synthesis or recycling lead to severe metabolic and neurological disorders. royalsocietypublishing.org

This comparative analysis reveals that while the core biochemical properties of pterins are universal, their functional expression is tailored to the specific physiological and ecological needs of the organism. From essential metabolic cofactors in bacteria and vertebrates to vibrant signaling pigments in insects, pterins represent a class of molecules that have been adapted for a multitude of biological purposes.

Chemical Synthesis and Derivatization Strategies for 6,8 Dimethylpterin

Established Synthetic Methodologies for Pterin (B48896) Nuclei

The construction of the pterin scaffold, a fused pyrimidine (B1678525) and pyrazine (B50134) ring system, can be achieved through several established synthetic routes. mdpi.com These methods generally involve the condensation of a pyrimidine precursor with a 1,2-dicarbonyl compound or the formation of the pyrimidine ring onto a pre-existing pyrazine. mdpi.comnih.gov

One of the most widely used methods is the Gabriel-Isay condensation , which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound like a diketone, dialdehyde, or ketoaldehyde. mdpi.com The initial step is the nucleophilic attack of the more reactive amino group on the more electrophilic carbonyl group. mdpi.com The regioselectivity of this reaction, determining whether a 6- or 7-substituted pterin is formed, can be influenced by the reaction conditions. For instance, the condensation of methylglyoxal (B44143) with 2-phenylpyrimidine-4,5,6-triamine yields the 7-methyl derivative under neutral conditions, but in the presence of hydrazine, the 6-methyl derivative is the exclusive product. nih.gov

Another significant approach is the Taylor synthesis , where a pyrazine derivative is used as the starting material, and the pyrimidine ring is subsequently formed, often by reaction with guanidine. nih.govmdpi.com This method is particularly useful for preparing pterins with specific substituents on the pyrazine ring. nih.gov

The Timmis synthesis offers a regioselective route to pterins, initiated by the condensation between an amino and a keto group. mdpi.com This method can also be adapted to include a Diels-Alder type [4+2] cycloaddition to complete the pyrazine ring formation. mdpi.com

The Polonovski–Boon cyclization provides a regiospecific method for synthesizing semi-reduced dihydropterin derivatives. mdpi.com

Furthermore, functionalization of the pterin nucleus can be achieved after its formation. For example, 6-chloropterin derivatives can be synthesized and then further modified through cross-coupling reactions. mdpi.com

Specific Approaches for 6,8-Dimethylpterin Synthesis and Analogs

While general methods provide access to the pterin core, specific strategies are required for the synthesis of this compound and its analogs with defined regiochemistry.

Regioselective Functionalization at C6 and C8 Positions

The regioselective introduction of substituents at the C6 and C8 positions of the pterin ring is a key challenge in the synthesis of specific analogs. Most naturally occurring and biologically significant pterin derivatives are substituted at the C6 position. mdpi.com However, due to the electronic distribution in the pterin molecule, derivatization at the C7 position is often more facile. mdpi.com

To achieve C6-substitution, traditional methods like the Gabriel-Isay or Polovonoski-Boon syntheses utilize specific aliphatic molecules for condensation with the pyrimidine precursor. mdpi.com Alternatively, the Taylor synthesis can be employed using a pyrazine ring already bearing a substituent at the desired position. mdpi.com

A versatile strategy for C6-functionalization involves the use of 6-halopterins as precursors for cross-coupling reactions. mdpi.com The Sonogashira cross-coupling reaction , a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a common method for introducing alkynyl groups at the C6 position. mdpi.com This approach has been used in the synthesis of various pterin derivatives. mdpi.com Similarly, the Suzuki cross-coupling reaction , which couples an organoboron compound with an organohalide, has been employed for the C6-arylation of pterins. mdpi.com

Green Chemistry and Efficient Synthetic Routes

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly being applied to organic synthesis. sigmaaldrich.comrsc.org In the context of pterin synthesis, this involves developing more efficient and environmentally friendly reaction protocols. sciencenet.cn

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green alternative to traditional solvent-based methods. This technique has been successfully applied to the Suzuki cross-coupling reaction for the functionalization of pterins at the C6 position, offering a more economical and sustainable route. mdpi.com

The development of efficient synthetic routes is crucial for the large-scale production of pterin derivatives. savemyexams.combeilstein-journals.org This includes optimizing reaction conditions, improving yields, and simplifying purification procedures. For instance, exploring various routes to key intermediates like 7-chloromethylpterin (7-CMP) helps in identifying the most efficient method based on yield, regioselectivity, reaction time, and safety. researchgate.net

Design and Synthesis of Novel this compound Derivatives

The design and synthesis of novel this compound derivatives are driven by the need to explore their potential as biological probes and therapeutic agents. rsc.org This often involves introducing various functional groups at different positions of the pterin ring to modulate their physicochemical and biological properties.

One approach is to extend the side chains at the C6 position. The Wittig reaction, applied to 6-formylpterin (B158403), has been used to introduce a variety of functional groups, including esters, ethers, and amides. rsc.org Protecting groups, such as dimethylaminomethylene and pivaloyl, are often necessary for the 2-amino group of the pterin to ensure compatibility with the reaction conditions. rsc.org

Another strategy involves the synthesis of pterin derivatives with improved solubility. The inherent low solubility of many pterins can be a major obstacle in their study and application. uni-greifswald.deresearchgate.net N2-acylation or the formation of N2-[(dimethylamino)methylene] derivatives has been shown to significantly improve the solubility of pterins in organic solvents. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogs in Biochemical Contexts

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For this compound analogs, these studies provide insights into their interactions with biological targets, such as enzymes. nih.gov

For example, reduced this compound has been studied as a substrate for dihydropteridine reductase (DHPR), an enzyme involved in the regeneration of tetrahydrobiopterin (B1682763). publish.csiro.au The kinetic parameters of these analogs are compared to those of the natural substrate to understand the structural requirements for enzyme binding and catalysis.

The nature of the substituent at the C6 position significantly influences the biological activity of pterins. nih.gov A quantitative structure-activity relationship (QSAR) study on dihydropterins revealed that the rate of hydroxyl radical formation is correlated with the oxidation potential of the pterins and the nature of the side chain at the C6 position. nih.gov

SAR studies also play a crucial role in the design of enzyme inhibitors. By systematically modifying the structure of this compound and evaluating the inhibitory activity of the resulting analogs against a target enzyme, researchers can identify the key structural features responsible for binding and inhibition. This information is invaluable for the development of new drugs. researchgate.net

Computational Chemistry Approaches to Pterin Synthesis and Molecular Design

Computational chemistry has become an indispensable tool in the study of pterin chemistry, aiding in the design of new synthetic routes and the prediction of molecular properties. nih.govacs.org

Quantum chemistry calculations can provide detailed insights into the electronic structure and reactivity of pterin molecules. mdpi.comresearchgate.net These calculations can help rationalize experimental observations, such as the regioselectivity of certain reactions, and predict the outcome of new synthetic strategies. mdpi.com

Molecular modeling and simulation techniques are used to study the interactions between pterin analogs and their biological targets. acs.org Free energy perturbation (FEP) simulations, for example, can be used to predict the binding affinities of different pterin analogs to an enzyme active site. nih.govacs.org This information can guide the design of more potent and selective inhibitors.

Computational methods are also employed in SAR and QSAR studies to develop predictive models of biological activity. nih.gov By correlating calculated molecular descriptors with experimentally determined activities, these models can be used to screen virtual libraries of compounds and prioritize candidates for synthesis and testing.

Advanced Analytical Methodologies for 6,8 Dimethylpterin Research

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography is a cornerstone of analytical chemistry, enabling the separation of individual components from a mixture. advancechemjournal.com For pteridine (B1203161) analysis, including 6,8-dimethylpterin, liquid chromatography techniques are particularly powerful. japsonline.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of pteridines. wjpmr.com The versatility of HPLC lies in its compatibility with various stationary phases and detector types, allowing for method optimization based on the specific analytical challenge.

Reversed-phase (RP) HPLC is a common approach where a non-polar stationary phase, such as C8 or C18, is used with a polar mobile phase. nih.govgovst.edu The separation is based on the differential partitioning of analytes between the two phases. advancechemjournal.com For instance, a study successfully separated eight pterin (B48896) compounds, including a dimethylpterin, using a LiChrospher C8 RP column with a mobile phase of methanol (B129727) and a phosphoric buffer (pH 7). nih.govresearchgate.net Another technique, Hydrophilic Interaction Liquid Chromatography (HILIC), has also proven effective for separating polar compounds like pteridines. researchgate.netnih.gov HILIC utilizes a polar stationary phase and a less polar mobile phase, offering a complementary separation mechanism to RP-HPLC. nih.govresearchgate.net

The choice of detector is critical for achieving the desired sensitivity and selectivity. Ultraviolet (UV) detectors are frequently used, with detection wavelengths set to capture the characteristic absorbance of the pterin ring system. phcogres.com For example, a detection wavelength of 254 nm has been used for the analysis of phenolic compounds and could be applicable to pteridines. phcogres.com Fluorescence detectors offer enhanced sensitivity and selectivity for naturally fluorescent compounds or those that can be derivatized to become fluorescent. nih.govresearchgate.net

Table 1: Example HPLC Parameters for Pteridine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | LiChrospher C8 RP | nih.govresearchgate.net |

| Mobile Phase | Methanol / 10mM Phosphoric Buffer (pH 7) | nih.govresearchgate.net |

| Elution | Isocratic | nih.govresearchgate.net |

| Flow Rate | 0.5 mL/min | nih.govresearchgate.net |

| Detection | Fluorescence | nih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

For unparalleled sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard in bioanalytical research. measurlabs.com This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. measurlabs.comresearchgate.net LC-MS/MS is particularly advantageous for analyzing complex biological samples, such as urine and cerebrospinal fluid, where trace amounts of analytes must be detected amidst a high background of interfering substances. nih.govnih.gov

In LC-MS/MS, after chromatographic separation, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). measurlabs.com Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the analysis of the resulting product ions. researchgate.net This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in compound identification and quantification. chromatographyonline.com

Several LC-MS/MS methods have been developed for the analysis of pteridines. nih.govresearchgate.netresearchgate.net These methods often utilize HILIC for chromatographic separation to effectively handle the polar nature of these compounds. nih.gov The high sensitivity of LC-MS/MS allows for the detection of pteridines at very low concentrations, with limits of detection (LOD) reported in the picogram per milliliter (pg/mL) range. researchgate.net For example, one method achieved LODs varying from 7 to 360 pg/mL for six different pterins. researchgate.net

Table 2: Example LC-MS/MS Parameters for Pteridine Analysis in Urine

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) | nih.gov |

| Column | ZIC-HILIC | nih.gov |

| Detection | Tandem Mass Spectrometry (MS/MS) | nih.gov |

| Run Time | 20 minutes | nih.gov |

| Accuracy (Recovery) | 83.1–116.7% | nih.gov |

| Precision (RSD) | 1.4–15.6% | nih.gov |

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and assessing its purity. These techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. msu.edu ¹H NMR spectroscopy provides information about the number and chemical environment of hydrogen atoms in a molecule. The stereochemistry of related compounds, such as cis- and trans-6,7-dimethyl-5,6,7,8-tetrahydropterin, has been determined using ¹H NMR. rsc.org The chemical shifts and coupling constants of the protons in the this compound molecule would provide a unique fingerprint for its identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. ethz.ch This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. ethz.ch The pterin ring system is a chromophore, and this compound would be expected to exhibit a characteristic UV-Vis spectrum. The wavelength of maximum absorbance (λmax) is a key parameter obtained from a UV-Vis spectrum. For the related compound 6,7-dimethylpterin, absorbance maxima have been reported at 218, 275, and 345 nm. caymanchem.com These values are influenced by the solvent and the pH of the solution.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. nist.gov It provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can provide highly accurate mass measurements, which aids in the confirmation of the molecular formula. The fragmentation pattern of a molecule in the mass spectrometer can also provide valuable structural information. High-resolution or tandem mass spectrometers offer advantages such as enhanced selectivity and the ability to differentiate between isobaric compounds. researchgate.net

Electrochemical Methods for Pterin Characterization

Electrochemical methods are powerful analytical techniques for characterizing the redox properties of pterin compounds, including this compound. slideshare.neteag.com These methods involve measuring the current or potential changes in an electrochemical cell to gain insights into the oxidation and reduction behavior of an analyte. slideshare.nettcd.ie Key techniques used in pterin research include voltammetry and amperometry. tcd.iezensorrd.com

Voltammetric methods, such as cyclic voltammetry (CV) and Osteryoung square wave voltammetry, are particularly valuable. zensorrd.comnih.gov In these techniques, a varying potential is applied to an electrode, and the resulting current is measured. zensorrd.com This provides information on the oxidation and reduction potentials of the pterin, the stability of the redox species, and the kinetics of electron transfer. tcd.ieacs.org For instance, studies on related tetrahydropterins, like 6,7-dimethyltetrahydropterin, show an initial quasi-reversible 2-electron, 2-proton oxidation to an unstable quinonoid-dihydropterin. nih.govacs.org This intermediate then undergoes a chemical rearrangement to the more stable 7,8-dihydropterin. acs.org

The electrochemical behavior is highly dependent on the pterin's structure and its oxidation state (tetrahydro-, dihydro-, or fully oxidized). acs.orgnih.gov Tetrahydro- forms are typically oxidized at lower potentials compared to their 7,8-dihydro- counterparts. nih.gov Research on various pteridines has established that the fully oxidized forms are electrochemically distinct from the reduced forms. nih.gov The table below summarizes the oxidation potentials for several pterin compounds, illustrating the range of potentials observed in these molecules. While specific data for this compound is not detailed in these studies, the data for structurally similar compounds like 6,7-dimethyltetrahydropterin provide a strong basis for predicting its electrochemical characteristics.

Table 1: Oxidation Potentials of Various Pteridine Compounds

| Compound | Oxidation Potential (V vs. NHE) | Method | Comments |

|---|---|---|---|

| Tetrahydrobiopterin (B1682763) (BH4) | +0.27 | Cyclic Voltammetry | The corresponding reductive signal was very small. nih.gov |

| 6,7-Dimethyltetrahydropterin | Similar to BH4 | Cyclic Voltammetry | Can substitute for BH4 in NOS catalysis. nih.gov |

| Tetrahydroneopterin | Similar to BH4 | Cyclic Voltammetry | Can substitute for BH4 in NOS catalysis. nih.gov |

| 7,8-Dihydrobiopterin | +0.82 to +1.04 | Cyclic Voltammetry | Does not sustain NOS catalysis. nih.gov |

This table is generated based on data from cited research on related pterin compounds.

Sample Preparation and Extraction Protocols for Biological Research Samples

The accurate analysis of pterins like this compound from complex biological matrices such as plasma, urine, or tissue homogenates necessitates robust sample preparation and extraction protocols. researchgate.netmdpi.com The primary goals of these procedures are to remove interfering substances (e.g., proteins, salts, lipids) and to concentrate the analyte of interest. sigmaaldrich.comnih.gov The choice of method depends on the biological fluid and the analytical technique to be employed. nih.gov

Protein Precipitation

For plasma or serum samples, protein precipitation is a common first step. researchgate.net This technique involves adding a solvent, such as acetonitrile (B52724), to the sample to denature and precipitate proteins. chromatographyonline.com The mixture is then centrifuged to separate the solid protein pellet from the supernatant containing the pterins. chromatographyonline.com This method is often favored for its simplicity and speed, especially in high-throughput applications using 96-well filter plates. chromatographyonline.comfishersci.be The stability of many pterins allows for their analysis using routine protein precipitation methods. researchgate.netresearchgate.net

General Protocol for Protein Precipitation:

To a 25 µL plasma sample, add 50 µL of acetonitrile (often containing an internal standard and acidified with 0.1% formic acid). chromatographyonline.com

Vortex the mixture to ensure thorough mixing and protein precipitation. chromatographyonline.com

Centrifuge the sample to pellet the precipitated proteins. chromatographyonline.com

Transfer the supernatant for analysis by techniques like LC-MS/MS. chromatographyonline.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and widely used method for cleaning up and concentrating pterins from urine and other biological fluids. nih.govresearchgate.netcapes.gov.brresearchgate.net This technique utilizes a solid sorbent material packed into a cartridge or plate to retain the analytes of interest while allowing contaminants to pass through. nih.gov For pterin analysis from urine, reversed-phase (RP) SPE is often the most suitable approach. researchgate.netcapes.gov.brresearchgate.net

In a typical RP-SPE protocol, the urine sample is loaded onto a conditioned RP cartridge. The pterins are retained on the sorbent, while salts and other polar impurities are washed away. The purified pterins are then eluted with an appropriate organic solvent. Research has shown that this method can achieve extraction efficiencies exceeding 95% for selected pterins. researchgate.netcapes.gov.brresearchgate.net

Table 2: Comparison of Sample Preparation Protocols for Pterin Analysis

| Protocol | Biological Matrix | Principle | Advantages | Common Application |

|---|---|---|---|---|

| Protein Precipitation | Plasma, Serum | Protein denaturation and removal by organic solvent. chromatographyonline.com | Fast, simple, suitable for high-throughput. chromatographyonline.com | LC-MS/MS analysis of plasma pterins. researchgate.net |

This table summarizes information from cited research on common sample preparation techniques.

Application of this compound as an Internal Standard in Pterin Analysis

In quantitative analytical chemistry, particularly in chromatography-based methods like HPLC and LC-MS/MS, an internal standard (IS) is crucial for achieving accuracy and precision. mst.edu An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a known concentration to all samples, calibrators, and controls. mst.edu Its purpose is to correct for variations in sample preparation, extraction efficiency, and instrument response. mst.edu

This compound, and the closely related isomer 6,7-dimethylpterin, are frequently utilized as internal standards in the analysis of other pterins in biological fluids. researchgate.netcapes.gov.brresearchgate.netgoogle.com The suitability of these compounds for this role stems from several key characteristics:

Structural Similarity: As a pterin derivative, this compound shares the core heterocyclic structure of endogenous pterins like neopterin (B1670844) and biopterin (B10759762). mst.edugoogle.com This structural resemblance ensures that it behaves similarly during extraction, chromatography, and ionization in mass spectrometry. researchgate.net

Low Endogenous Levels: An ideal internal standard should not be naturally present in the biological samples being analyzed, or should be present at negligible concentrations. mst.edu This prevents interference with the measurement of the IS signal. This compound is typically not found in significant amounts in human biological fluids, making it an excellent choice. mst.edu

Chromatographic and Mass Spectrometric Distinction: While chemically similar, an internal standard must be distinguishable from the analytes. In HPLC, it should have a retention time that is close to, but resolved from, the analytes of interest. researchgate.net In mass spectrometry, it must have a different mass-to-charge ratio (m/z) or produce distinct fragment ions, which is not the case for an isobaric compound. However, tandem mass spectrometry can differentiate isobaric compounds like 6,7-dimethylpterin and 6-formylpterin (B158403) through unique fragment ions, enhancing selectivity. researchgate.netmst.eduresearchgate.net When using stable isotope-labeled internal standards, they co-elute with the analyte but are distinguished by their mass difference. researchgate.net

A study on the determination of neopterin and biopterin in human urine successfully employed 6,7-dimethylpterin as an internal standard in a method involving solid-phase extraction and HPLC with fluorescence detection. researchgate.netcapes.gov.brresearchgate.netgoogle.com This highlights the practical utility of dimethylpterin isomers in robust analytical methods for pterin profiling.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6,7-Dimethylpterin |

| 6,7-Dimethyltetrahydropterin |

| Neopterin |

| Biopterin |

| Tetrahydrobiopterin |

| 7,8-Dihydrobiopterin |

| Tetrahydroneopterin |

| Sepiapterin (B94604) |

| 6-Formylpterin |

| Acetonitrile |

Enzymology and Protein Ligand Interactions of 6,8 Dimethylpterin

Kinetic Characterization of Enzymes Interacting with Pterins

The kinetic properties of enzymes that bind to 6,8-dimethylpterin reveal the efficiency and specificity of these biochemical reactions. Such studies are fundamental to understanding the role of this compound in biological systems. beilstein-institut.de

Enzyme Substrate Specificity and Catalytic Efficiency Studies

The substrate activity of a series of 8-alkylpterins, including this compound, has been examined with both human and chicken dihydrofolate reductases (DHFRs). nih.gov It was found that this compound is a significantly better substrate than 8-methylpterin (B77827). nih.gov However, other related compounds, such as 6-methyl-8-propyl, 6-methyl-8-allyl, and 6-methyl-8-isopropylpterin, demonstrated no substrate activity. nih.gov 6-methyl-8-ethylpterin showed very weak activity, and only with the chicken enzyme. nih.gov

Compared to dihydrofolate, this compound is considered a superior substrate for mechanistic studies because it allows for the direct investigation of enzyme and substrate ionizations involved in catalysis. nih.govresearchgate.net This avoids the complication of product release obscuring the catalytic rate. nih.govresearchgate.net The rate-limiting step in the enzymatic reduction of this compound by DHFR is the transfer of a hydride ion, which holds true at both acidic and neutral pH levels. nih.govresearchgate.net

The catalytic efficiency of an enzyme is often measured by the ratio of the catalytic constant (kcat) to the Michaelis constant (Km). units.itlibretexts.org This value provides insight into how efficiently an enzyme can convert a substrate to a product. units.itlibretexts.org For some enzymes, this efficiency is so high that the reaction rate is only limited by the speed at which the substrate can diffuse into the active site, a state known as catalytic perfection. units.it

The pH profiles of the Michaelis constant (Km) and the apparent second-order rate constant (kcat/Km) for DHFRs interacting with this compound indicate the involvement of two ionizable groups. nih.gov These are believed to be the substrate itself and a conserved glutamic acid residue in the enzyme's active site. nih.gov For the enzyme-substrate complex to form and for catalysis to occur, the substrate should be in its cationic form and the enzyme's carboxy group in its anionic form. nih.gov The pKa values for the substrate and the enzyme's carboxy group have been determined to be approximately 5.3 and 6.5, respectively. nih.govresearchgate.net

Kinetic Parameters of Dihydrofolate Reductase with Pterin (B48896) Derivatives

| Compound | Enzyme Source | Substrate Activity | Notes |

|---|---|---|---|

| This compound | Human and Chicken DHFR | Good | Superior to 8-methylpterin for mechanistic studies. nih.govnih.gov |

| 8-Methylpterin | Human and Chicken DHFR | Weak | Serves as a baseline for comparison. nih.gov |

| 6-Methyl-8-propylpterin | Human and Chicken DHFR | None | - |

| 6-Methyl-8-allylterin | Human and Chicken DHFR | None | - |

| 6-Methyl-8-isopropylpterin | Human and Chicken DHFR | None | - |

| 6-Methyl-8-ethylpterin | Chicken DHFR | Very Weak | No activity with human DHFR. nih.gov |

Identification and Characterization of Pterin-Binding Proteins

The identification and characterization of proteins that bind to pterins, including this compound, are crucial for understanding their biological functions. mdpi.comfrontiersin.org These RNA-binding proteins play significant roles in post-transcriptional regulation of various cellular processes. mdpi.com

One significant family of pterin-binding proteins is the aromatic amino acid hydroxylases. For instance, phenylalanine hydroxylase has a binding site for pterin cofactors. pnas.org Monoclonal anti-idiotype antibodies that mimic the structure of the pterin cofactor have been used to identify the specific binding site on this enzyme. pnas.org

Another important enzyme that interacts with pterin derivatives is dihydropteridine reductase. nih.gov This enzyme is involved in the regeneration of tetrahydrobiopterin (B1682763), a vital cofactor for several hydroxylases. Studies with 6,6-dimethyltetrahydropterin (B1497782) have shown that its oxidized product, quinonoid 6,6-dimethyldihydropterin, is a stable substrate for dihydropteridine reductase. nih.gov

The molybdenum cofactor, present in all molybdenum and tungsten enzymes except nitrogenase, contains a pyranopterin structure. brynmawr.edu The pterin component of this cofactor is involved in anchoring it to the protein through extensive hydrogen bonding and participates in redox reactions. brynmawr.edu

Structural Biology of Pterin-Enzyme Complexes

The three-dimensional structures of pterin-enzyme complexes provide atomic-level details of their interactions, which is essential for understanding their function and for designing specific inhibitors.

X-ray Crystallography Studies of Pterin-Binding Sites

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes. libretexts.organton-paar.com This method has been instrumental in elucidating the binding modes of various pterin derivatives to their target enzymes.

For example, the crystal structure of 6,7-dimethyl-8-ribityl-lumazine synthase from the hyperthermophilic bacterium Aquifex aeolicus has been solved at high resolution. nih.gov This enzyme is composed of 60 identical subunits arranged with icosahedral symmetry. nih.gov The structure reveals the specific interactions that contribute to the enzyme's remarkable thermostability, including a high number of ion pairs and optimized hydrophobic contacts. nih.gov

In another study, the structures of 4-hydroxybenzoyl-CoA thioesterase complexed with two inhibitors, 4-hydroxyphenacyl-CoA and 4-hydroxybenzyl-CoA, were determined. nih.gov These structures revealed that the interactions between the protein and the inhibitors are primarily mediated by backbone peptidic groups and solvent molecules, with only one direct interaction with a protein side chain. nih.gov

Cryo-Electron Microscopy (Cryo-EM) Investigations

Molecular Modeling and Docking Studies of this compound Interactions

Molecular modeling and docking are computational techniques used to predict and analyze the interactions between a ligand, such as this compound, and a protein. nih.govisfcppharmaspire.com These methods are crucial in drug design and for understanding structure-activity relationships. nih.gov

Studies on dihydrofolate reductase (DHFR) have utilized molecular dynamics simulations and free energy perturbation techniques to investigate the binding of 8-methylpterins. nih.govnih.gov These simulations have shown that this compound binds more tightly to DHFR than 8-methylpterin, a finding that is consistent with experimental kinetic data. nih.govnih.govresearchgate.net The stronger binding of this compound is attributed mainly to hydration effects. nih.govresearchgate.net

Docking studies have been performed on various derivatives of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) as inhibitors of human DHFR. nih.gov These studies have provided insights into the specific interactions with the enzyme's active site, which can guide the design of more potent inhibitors. nih.gov For instance, the presence of a chloro-substituted naphthyl ring was found to enhance the inhibition of DHFR through significant hydrophobic contacts with key amino acid residues. nih.gov

Computationally Predicted Binding Affinities to Dihydrofolate Reductase (DHFR)

| Compound | Relative Binding Free Energy (ΔΔGbind) vs. 8-Methylpterin (kcal/mol) | Key Finding |

|---|---|---|

| This compound (protonated) | -2.4 | Thermodynamically more stable binding than 8-methylpterin. nih.gov |

| This compound (neutral) | -1.3 | Binding is more favorable than 8-methylpterin, but less so than the protonated form. nih.gov |

Mechanism of Enzyme Inhibition or Activation by this compound and its Analogs

The interaction of this compound and its analogs with enzymes, particularly dihydrofolate reductase (DHFR), serves as a compelling case study in how subtle molecular modifications can shift a compound's role from a substrate that activates an enzymatic reaction to an inhibitor that blocks it. Research has primarily focused on DHFR, an essential enzyme for maintaining the intracellular pool of tetrahydrofolate, which is crucial for the synthesis of thymidylate and other metabolic processes. acs.org

This compound as a Substrate for Dihydrofolate Reductase (DHFR)

Kinetic studies have demonstrated that this compound is an effective substrate for both chicken and recombinant human DHFR. nih.govnih.gov In fact, it is considered a superior substrate for mechanistic investigations compared to the natural substrate, dihydrofolate, because it allows for a more direct examination of the ionization states of the enzyme and substrate involved in catalysis without the complication of product release being the rate-limiting step. nih.gov

The enzymatic reduction of this compound by DHFR is dependent on NADPH and involves the transfer of a hydride ion. nih.gov The pH profiles of the kinetic parameters indicate that for the formation of the enzyme-substrate complex and for catalysis to occur, the substrate should be in its cationic form and a conserved glutamate (B1630785) residue in the enzyme's active site should be in its anionic form. acs.orgnih.gov The rate-limiting step in this enzymatic reaction, at both acidic and neutral pH, is the hydride-ion transfer from NADPH to the pterin ring. acs.orgnih.gov

The substrate activity of this compound is significantly higher than that of its analog, 8-methylpterin, highlighting the importance of the methyl group at the 6-position for efficient catalysis. nih.gov Computational studies using molecular dynamics and free energy perturbation techniques support this experimental finding. These studies reveal that methyl-substituted pterins, like this compound, are thermodynamically more stable when bound to DHFR. nih.gov This increased stability is largely attributed to favorable hydrophobic interactions. nih.gov The 6-methyl substituent, in particular, appears to be in an optimal position for binding with minimal repulsive interactions with the enzyme. nih.gov

Structure-Activity Relationships and the Switch to Inhibition

The shift from substrate activity (activation) to enzyme inhibition is clearly observed in analogs of this compound. The structure-activity relationships of various 8-alkylpterins and their 6-methyl derivatives with DHFR have been systematically examined.

While the addition of a 6-methyl group to 8-methylpterin enhances substrate activity, the same modification to 8-alkylpterins with larger alkyl groups (propyl, allyl, isopropyl) at the 8-position results in a complete loss of substrate activity. nih.gov For instance, 6-methyl-8-propylpterin, 6-methyl-8-allyl, and 6-methyl-8-isopropylpterin show no substrate activity. nih.gov This suggests that the combination of substituents at the 6- and 8-positions is critical in determining the compound's interaction with the active site. Molecular modeling suggests that different binding orientations are possible depending on the size of the 8-substituent, which can explain the transition from a productive substrate binding to an inhibitory one. nih.gov

Furthermore, analogs where the pterin ring system itself is modified can act as inhibitors. For example, 6,8-dimethyl-N5-deazapterin has been identified as a better inhibitor of DHFR than its parent compound, 8-methyl-N5-deazapterin. nih.gov This demonstrates that modifications to the heterocyclic core can also modulate the compound's function.

Another example of an analog acting as an inhibitor involves a different enzyme system. The compound 7,8-dihydro-6,7-dimethylpterin has been shown to act as a competitive inhibitor of phenylalanine hydroxylase. pnas.org This inhibition was demonstrated by its ability to block the binding of a pterin-mimicking anti-idiotype antibody to a synthetic peptide corresponding to the enzyme's pterin binding site. pnas.org In competitive inhibition, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme, thereby preventing the substrate from binding. uniroma1.itlibretexts.org

The quinonoid form of another analog, 2-amino-6,8-dimethyl-7,8-dihydropteridin-4(6H)-one, has been identified as a substrate for dihydropteridine reductase, indicating that the 6,8-dimethyl substitution pattern is compatible with substrate activity in other pterin-dependent enzymes as well. publish.csiro.au

The following tables summarize the kinetic parameters for this compound and its analogs with DHFR, illustrating the effects of structural modifications on their interaction with the enzyme.

Table 1: Kinetic Parameters of this compound with Dihydrofolate Reductase (DHFR)

| Enzyme Source | K_m (μM) | V_max/[E]_o (s⁻¹) | Cooperativity with NADPH | Reference |

| Human DHFR | - | - | Strong Cooperativity | nih.gov |

| Chicken DHFR | - | - | Strong Cooperativity | nih.gov |

Data specifying K_m and V_max values for this compound were not explicitly provided in the search results, but strong cooperativity was noted.

Table 2: Structure-Activity Relationship of 8-Alkylpterin Analogs with DHFR

| Compound | Enzyme Source | Substrate Activity | Inhibitory Activity | Reference |

| 8-Methylpterin | Human & Chicken DHFR | Yes | No | nih.gov |

| This compound | Human & Chicken DHFR | Much better than 8-methylpterin | No | nih.gov |

| 6-Methyl-8-propylpterin | Human & Chicken DHFR | No | Not specified | nih.gov |

| 6-Methyl-8-allylpterin | Human & Chicken DHFR | No | Not specified | nih.gov |

| 6-Methyl-8-isopropylpterin | Human & Chicken DHFR | No | Antagonism with NADPH | nih.gov |

| 6-Methyl-8-ethylpterin | Chicken DHFR | Very weak | Not specified | nih.gov |

| 7-Methyl-8-propylpterin | Human & Chicken DHFR | No | Modest | nih.gov |

| 6,8-Dimethyl-N5-deazapterin | Vertebrate DHFR | No | Yes (better than 8-methyl-N5-deazapterin) | nih.gov |

Comparative Biochemistry and Evolutionary Perspectives on Pterins

Phylogenomic Analysis of Pterin (B48896) Biosynthetic and Metabolic Enzymes

The biosynthesis of pterins, including folate and its derivatives, is a fundamental metabolic pathway. Phylogenomic analyses have shed light on the evolution of the enzymes involved in this process. At the core of the pterin branch of folate biosynthesis are the genes folB, folK, and folP, which encode the sequentially acting enzymes dihydroneopterin aldolase (B8822740) (DHNA), 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), and dihydropteroate (B1496061) synthase (DHPS), respectively. oup.com

Comparative genomics has revealed a complex pattern of gene fusion and fission events within this pathway across different eukaryotic lineages. oup.com For instance, in some fungi like Saccharomyces cerevisiae, these three genes are found as a single fused gene encoding a three-domain protein. oup.com This fusion is thought to provide a biosynthetic advantage, possibly through substrate channeling. imoa.info The distribution of these gene fusion architectures is not uniform across eukaryotes, suggesting multiple independent gene loss and fusion events throughout evolution. oup.com

Phylogenetic analysis of DHPS and dihydrofolate reductase (DHFR), another key enzyme in folate metabolism, has shown that strains of the fungus Pneumocystis carinii from different host species exhibit significant genetic divergence. nih.gov This highlights the evolutionary pressures on these enzymes, potentially driven by host-pathogen interactions and the development of drug resistance. nih.gov In protozoa, the DHPS enzyme is often found as a bifunctional protein with HPPK activity, and in some cases, like in Pneumocystis carinii, it is a trifunctional enzyme that also includes dihydroneopterin aldolase activity. pnas.org

The molybdenum cofactor (Moco) is another critical pterin-based cofactor found across all domains of life. frontiersin.org The biosynthesis of its pterin moiety, molybdopterin, is a highly conserved process. imoa.info However, evolutionary adaptations are evident in the fusion of genes encoding Moco biosynthetic enzymes. For example, the eukaryotic Mo-insertase Cnx1 and the animal Gephyrin are multifunctional proteins that arose from the fusion of single monofunctional prokaryotic proteins. mdpi.com

Conservation and Divergence of Pterin Pathways Across Domains of Life (e.g., Bacteria, Archaea, Eukaryotes)

The fundamental steps of pterin biosynthesis are remarkably conserved across the domains of life—Bacteria, Archaea, and Eukaryotes. nih.govroyalsocietypublishing.org The synthesis of tetrahydrobiopterin (B1682763) (BH4), a vital pterin cofactor, follows a pathway with major steps that are essentially the same in vertebrates and invertebrates, and even show striking similarities to those in many bacteria. nih.govroyalsocietypublishing.org This high degree of conservation underscores the fundamental cellular roles of pterins. nih.govroyalsocietypublishing.org

Bacteria: Bacteria exhibit a wide diversity in pterin metabolism. researchgate.net They can synthesize folate de novo through a pathway involving the pterin and p-aminobenzoic acid (pABA) branches. oup.com In addition to folate, bacteria produce a variety of other pterins, including the molybdenum cofactor (Moco). imoa.info The biosynthesis of Moco in bacteria involves four main steps, starting from GTP and leading to the formation of molybdopterin (MPT), into which molybdenum is inserted. imoa.info Some bacteria can further modify Moco by adding a nucleotide, such as GMP or CMP, to the phosphate (B84403) group of MPT. mdpi.comnih.gov Cyanobacteria are known to produce pteridine (B1203161) glycosides, such as cyanopterin, which are thought to be involved in UV-A/blue light sensing and phototaxis. researchgate.netoup.com

Archaea: Archaea also synthesize pterin-containing cofactors, but their pathways can differ from those in bacteria and eukaryotes. For instance, some archaea synthesize 6-hydroxymethyldihydropterin (6-HMDP), a precursor for both folate and tetrahydromethanopterin (THMPT), via alternative enzymatic steps compared to the classical bacterial pathway. researchgate.netacs.org THMPT is a C1-carrier coenzyme in methanogens that is functionally similar to tetrahydrofolate (THF) but has distinct structural features, including methyl groups on the pterin ring. researchgate.netnih.gov The biosynthesis of the molybdenum cofactor is also conserved in Archaea, with some species possessing homologs of both bacterial and eukaryotic biosynthetic proteins. rsc.org

Eukaryotes: Many eukaryotes, including plants, protists, and fungi, can synthesize folate de novo. oup.com In plants, the pterin and pABA branches of folate biosynthesis are localized in different cellular compartments—the mitochondria and plastids, respectively. oup.comfrontiersin.org Animals, however, have lost the ability to synthesize folate and must obtain it from their diet. The biosynthesis of colorful pterins used for pigmentation in animals shares the initial steps with the BH4 pathway before diverging into specific pigment-related branches. nih.govroyalsocietypublishing.org This suggests a deep conservation of the molecular mechanisms for producing these pigments. nih.govroyalsocietypublishing.org

The following table summarizes the presence and key features of pterin pathways across the three domains of life.

| Feature | Bacteria | Archaea | Eukaryotes |

| Folate Biosynthesis | De novo synthesis common oup.com | De novo synthesis with some alternative pathways researchgate.netacs.org | De novo synthesis in plants, fungi, and protists; dietary requirement in animals oup.com |

| Key Pterin Cofactors | Tetrahydrofolate, Molybdopterin (Moco), Tetrahydromonapterin researchgate.netnih.gov | Tetrahydrofolate, Tetrahydromethanopterin, Moco researchgate.netnih.gov | Tetrahydrofolate, Tetrahydrobiopterin, Moco mdpi.comnih.gov |

| Moco Biosynthesis | Conserved four-step pathway imoa.info | Conserved, with some unique enzymes and homologs of both bacterial and eukaryotic proteins acs.orgrsc.org | Conserved, often involving gene fusions imoa.infomdpi.com |

| Pigment Production | Less common | Not a primary function | Common in insects, fish, reptiles, etc., using pathways derived from BH4 synthesis nih.govroyalsocietypublishing.org |

| Gene Organization | Often monofunctional enzymes frontiersin.org | Mix of monofunctional and fused genes acs.org | Frequent gene fusions in folate and Moco pathways oup.commdpi.com |

| Unique Pterins | Cyanopterin in cyanobacteria oup.com | Tetrahydromethanopterin in methanogens nih.gov | Drosopterins in insects nih.gov |

Adaptive Significance of Pterins in Specific Organisms and Environments

Pterins have a wide range of functions that are critical for the adaptation of organisms to their specific environments and lifestyles. mdpi.com

In the animal kingdom, pterins are a major source of bright coloration, playing key roles in signaling and camouflage. nih.govroyalsocietypublishing.org For example, drosopterins are responsible for the red eye color in Drosophila melanogaster and the orange coloration in the common wall lizard. nih.gov Unlike carotenoids, which must be obtained from the diet, pterins are synthesized endogenously, giving organisms more direct control over their coloration. nih.govroyalsocietypublishing.org The color of pterin pigments can also be modulated by the cellular environment, such as pH and redox state, providing a dynamic mechanism for color change. nih.govroyalsocietypublishing.org

Beyond pigmentation, pterins serve as essential cofactors for a multitude of enzymes. Tetrahydrobiopterin (BH4) is crucial for the synthesis of neurotransmitters like dopamine (B1211576) and serotonin, as well as for the production of nitric oxide, a key signaling molecule. biorxiv.org The molybdenum cofactor (Moco) is indispensable for enzymes involved in the global carbon, sulfur, and nitrogen cycles. frontiersin.org These Moco-dependent enzymes are vital for processes such as nitrate (B79036) assimilation in plants and the detoxification of sulfite (B76179) in animals. frontiersin.orgnih.gov

In cyanobacteria, pterins like cyanopterin are implicated in sensing and responding to UV-A radiation, enabling these photosynthetic organisms to move away from damaging high light levels (negative phototaxis). oup.commdpi.com This represents a crucial adaptation for survival in aquatic environments where light conditions can change rapidly. Reduced pterins may also act as chromophores for the induction of mycosporine-like amino acids (MAAs), which are UV-screening compounds. oup.com

The ability of some bacteria to utilize cyanide, a potent toxin, is also linked to pterins. Cyanide monooxygenase, an enzyme that detoxifies cyanide, requires a pterin cofactor for its activity. sci-hub.se This allows these microorganisms to thrive in cyanide-containing environments and even use it as a source of carbon and nitrogen. sci-hub.se

The evolution of pterin-dependent pathways has also been shaped by the availability of trace elements. For instance, it is hypothesized that tungsten (W)-pterin-dependent biochemistry may have preceded molybdenum (Mo)-pterin-dependent biochemistry in early life, when molybdenum was less bioavailable in the anoxic oceans. biorxiv.orgbiorxiv.org With the rise of oxygen in the atmosphere, molybdenum became more soluble and available, leading to a significant increase in the use of Mo-pterin cofactors. biorxiv.orgbiorxiv.orgresearchgate.net This is supported by the observation that aerobic prokaryotes are enriched in Mo-dependent enzymes compared to anaerobic microbes. biorxiv.orgresearchgate.net

Metabolic Evolution of Pterin Cofactor Dependence

The evolution of metabolic pathways has been intricately linked with the emergence and diversification of pterin cofactor dependence. mdpi.com The structural similarity between pterins and purines suggests that pterins could have been incorporated into early forms of RNA, acting as electron and hydrogen donors in a pre-biotic world. mdpi.com

A key aspect of the metabolic evolution of pterin cofactors is the development of pathways to synthesize and regenerate them. The biosynthesis of tetrahydrobiopterin (BH4), a critical cofactor for aromatic amino acid hydroxylases, is a prime example. While E. coli does not naturally produce BH4, directed metabolic pathway evolution has been used to engineer E. coli strains capable of functional pterin-dependent hydroxylation. acs.orgnih.govacs.org This was achieved by introducing a minimal set of heterologous enzymes and leveraging host mutations to increase the metabolic flux towards pterin synthesis. acs.orgnih.govacs.org

The evolution of the molybdenum cofactor (Moco) and its dependence provides another compelling case study. It is believed that Moco is an ancient cofactor, with its biosynthetic genes tracing back to the last universal common ancestor (LUCA). imoa.info The evolution of Moco-dependent biochemistry appears to have been driven by the changing geochemistry of the Earth. Models of metabolic evolution suggest that tungsten (W)-pterin-dependent reactions likely preceded molybdenum (Mo)-dependent reactions. biorxiv.org The increase in atmospheric oxygen led to greater availability of molybdenum, which in turn drove the expansion of Mo-dependent enzymes. biorxiv.orgresearchgate.net Phylogenomic analyses support this, showing that W-pterin-dependent enzymes are found closer to the root of phylogenetic trees for certain enzyme superfamilies. biorxiv.orgbiorxiv.org

The evolution of pterin cofactor dependence has also involved the development of complex regulatory mechanisms. For example, in some bacteria, a pterin-binding protein, PruR, controls the activity of an enzyme involved in cyclic di-GMP metabolism, linking pterin levels to the regulation of bacterial behavior such as biofilm formation. researchgate.net

Furthermore, the evolution of pterin-dependent enzymes has sometimes involved the fusion of genes to create multifunctional proteins. This is seen in the folate biosynthesis pathway and in Moco biosynthesis, where gene fusions are thought to confer advantages like coordinated expression and efficient substrate channeling. oup.comimoa.info

The table below highlights key findings related to the metabolic evolution of pterin cofactor dependence.

| Evolutionary Aspect | Key Findings | References |

| Directed Evolution of BH4 Pathway | Engineering E. coli for functional pterin-dependent hydroxylation through heterologous gene expression and host mutations. | acs.org, nih.gov, acs.org |

| Evolution of Moco Dependence | Tungsten-pterin biochemistry likely preceded molybdenum-pterin biochemistry, with Mo-usage increasing after the rise of atmospheric oxygen. | biorxiv.org, biorxiv.org, researchgate.net |

| Phylogenomics of Pterin Enzymes | Gene fusions in folate and Moco biosynthesis pathways have occurred multiple times, likely providing a selective advantage. | oup.com, imoa.info |

| Regulatory Networks | Pterin levels can regulate bacterial signaling pathways, such as those involving cyclic di-GMP. | researchgate.net |

| Ancient Origins | Pterins may have played a role in pre-biotic chemistry due to their structural similarity to purines. | mdpi.com |

Emerging Research Frontiers and Methodological Advancements in 6,8 Dimethylpterin Studies

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Pterin (B48896) Research

The integration of omics technologies, such as metabolomics and proteomics, is revolutionizing pterin research by enabling a comprehensive analysis of the complex molecular networks in which these compounds participate. uninet.edunih.govfrontiersin.orgmdpi.com These high-throughput methods allow for the simultaneous identification and quantification of numerous metabolites and proteins, providing a holistic view of cellular processes. metwarebio.com

Metabolomics, the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms, has proven to be a powerful tool for identifying and quantifying pterin compounds in biological samples. nih.govcreative-proteomics.com Targeted metabolomics, in particular, focuses on the measurement of known metabolites, including specific pterin derivatives, with high precision and sensitivity. creative-proteomics.com This approach has been instrumental in elucidating the metabolic profiles of pterin compounds and their potential as biomarkers for various diseases. researchgate.net For instance, studies have utilized high-performance liquid chromatography (HPLC) coupled with fluorimetric or mass spectrometric detection to analyze the levels of different pterins in urine and serum, revealing correlations with conditions like bladder cancer. researchgate.netscience.gov The development of non-targeted metabolomic methods further expands the coverage of the metabolome, offering the potential to uncover novel pterin-related pathways and interactions. duke.edu

Proteomics, the large-scale study of proteins, complements metabolomics by providing insights into the expression and function of enzymes and other proteins involved in pterin metabolism. frontiersin.orgmdpi.com By identifying proteins that are up- or down-regulated in response to changes in pterin levels, researchers can map the biological pathways affected by these compounds. nih.gov The integration of proteomic and metabolomic data allows for a more complete understanding of the mechanisms underlying the biological effects of pterins. frontiersin.orgmetwarebio.com For example, a multi-omics approach could be used to correlate the levels of 6,8-Dimethylpterin with the expression of specific enzymes involved in its synthesis or degradation, as well as with downstream metabolic changes.

The synergy between these omics technologies is paving the way for a systems biology approach to pterin research, where the intricate interplay between genes, proteins, and metabolites can be unraveled. uninet.edumetwarebio.com This integrated approach holds immense promise for discovering new biological functions of pterins like this compound and for identifying novel therapeutic targets.

Table 1: Application of Omics Technologies in Pterin Research

| Omics Technology | Application in Pterin Research | Key Findings/Potential |

| Metabolomics | Identification and quantification of pterin compounds in biological samples. creative-proteomics.comresearchgate.net | Elucidation of metabolic profiles, discovery of potential biomarkers. researchgate.net |

| Proteomics | Identification of proteins involved in pterin metabolism and signaling pathways. frontiersin.orgnih.gov | Understanding the functional roles of pterins and their downstream effects. nih.gov |

| Integrated Omics | Comprehensive analysis of the interplay between genes, proteins, and pterin metabolites. uninet.edumetwarebio.com | Unraveling complex biological networks and discovering novel functions. frontiersin.org |

Development of Novel Biosensors and Probes for Pterin Detection

The development of sensitive and selective biosensors and fluorescent probes is a critical area of advancement for the real-time detection and quantification of pterins in biological systems. ornl.govnih.govmdpi.com These tools are essential for studying the dynamic changes in pterin concentrations and their spatial distribution within cells and tissues.

Fluorescence polarization (FP) assays represent a significant step forward in the high-throughput screening of compounds that interact with pterin-binding proteins. acs.orgnih.govnih.govhud.ac.uk Researchers have successfully designed and synthesized pterin-based fluorescent probes for this purpose. acs.orgnih.govnih.govhud.ac.uk These probes typically consist of a pterin derivative linked to a fluorophore. acs.org When the probe binds to its target protein, the increased molecular size leads to a change in the polarization of the emitted fluorescent light, allowing for the quantification of binding affinity and the screening of potential inhibitors. acs.orgnih.gov

Another promising approach involves the use of luminescent gold clusters stabilized by amino acids. researcher.life These nanobiosensors have shown sensitivity to the presence of various pteridines, including pterin, by exhibiting changes in their luminescence ("turn-off" or "turn-on" mechanisms). researcher.life This technology offers a cost-effective and facile method for pteridine (B1203161) detection. researcher.life